molecular formula C11H19NO2 B13585316 Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate

Cat. No.: B13585316
M. Wt: 197.27 g/mol
InChI Key: BBOQGWMGBGUHDZ-UHFFFAOYSA-N
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Description

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, an isopropyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl isopropyl(prop-2-yn-1-yl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base, followed by the addition of propargyl alcohol. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Base: Triethylamine or sodium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature.

    Substitution: Sodium hydride in dimethylformamide at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl isopropyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The prop-2-yn-1-yl group can participate in click chemistry reactions, enabling the compound to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate
  • Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate
  • Tert-butyl prop-2-yn-1-ylcarbamate

Uniqueness

Tert-butyl isopropyl(prop-2-yn-1-yl)carbamate is unique due to the presence of both isopropyl and prop-2-yn-1-yl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl N-propan-2-yl-N-prop-2-ynylcarbamate

InChI

InChI=1S/C11H19NO2/c1-7-8-12(9(2)3)10(13)14-11(4,5)6/h1,9H,8H2,2-6H3

InChI Key

BBOQGWMGBGUHDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC#C)C(=O)OC(C)(C)C

Origin of Product

United States

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